molecular formula C8H10BrN3O4 B12948150 [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate

[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate

Cat. No.: B12948150
M. Wt: 292.09 g/mol
InChI Key: XISGLPWGVHKVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is a chemical compound that features a bromoacetate group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate typically involves the reaction of 2-methyl-5-nitroimidazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, industrial processes would incorporate rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Hydrolysis: The acetate group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Nucleophilic substitution: Substituted imidazole derivatives.

    Reduction: 2-methyl-5-aminoimidazole derivatives.

    Hydrolysis: 2-(2-methyl-5-nitroimidazol-1-yl)ethanol and acetic acid.

Scientific Research Applications

Chemistry

In chemistry, [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.

Biology and Medicine

In biology and medicine, this compound is studied for its potential antimicrobial properties. The nitroimidazole moiety is known for its activity against anaerobic bacteria and protozoa, making it a candidate for developing new antibiotics or antiparasitic agents.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is primarily related to its nitroimidazole moiety. Upon entering a microbial cell, the nitro group is reduced to reactive intermediates that can damage DNA and other critical biomolecules, leading to cell death. This mechanism is similar to that of other nitroimidazole antibiotics, which target anaerobic organisms by exploiting their unique metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole antibiotic used to treat various infections.

    Tinidazole: Another nitroimidazole with similar antimicrobial properties.

    Ornidazole: Used for its antiparasitic and antibacterial activities.

Uniqueness

[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is unique due to the presence of the bromoacetate group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile intermediate for synthesizing a wide range of derivatives with potentially enhanced biological activities.

Properties

Molecular Formula

C8H10BrN3O4

Molecular Weight

292.09 g/mol

IUPAC Name

[1-bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate

InChI

InChI=1S/C8H10BrN3O4/c1-5-10-3-8(12(14)15)11(5)4-7(9)16-6(2)13/h3,7H,4H2,1-2H3

InChI Key

XISGLPWGVHKVBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC(OC(=O)C)Br)[N+](=O)[O-]

Origin of Product

United States

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